4-Bromo-2-nitro-N-phenylaniline
Overview
Description
4-Bromo-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .
Synthesis Analysis
The synthesis of this compound involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 293.116 Da and the monoisotopic mass is 291.984741 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction conditions with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours yield a 63% overall yield .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.12 . The compound is a yellow solid .Scientific Research Applications
Herbicide Resistance in Agriculture
One of the early applications of brominated nitroaniline compounds includes the development of herbicide resistance in plants. A specific study demonstrated how transgenic plants expressing a bacterial detoxification gene showed resistance to bromoxynil, a herbicide. This resistance was conferred by the expression of a nitrilase that detoxifies bromoxynil, showcasing an innovative approach to enhancing crop resilience against certain herbicides (Stalker, Mcbride, & Malyj, 1988).
Organic Synthesis
In the realm of organic chemistry, brominated nitroaniline compounds are utilized as intermediates in the synthesis of various organic molecules. For instance, a study detailed the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, highlighting the role of hetero-Cope rearrangement in producing highly water-soluble stable free radicals from ortho-bromoaniline derivatives (Marx & Rassat, 2002). Another study discussed the preparation of 4-Bromo-1,2-phenylenediamine, a related compound, via hydrogenation of 4-bromo-2-nitroaniline, showcasing its potential use in dye synthesis and polymer production (Xue, 1999).
Material Science
Brominated nitroaniline compounds are also significant in the synthesis of advanced materials. A study on the synthesis of luminescent covalent-organic polymers (COPs) demonstrated the use of tris(4-bromophenyl)amine derivatives for creating materials capable of detecting nitroaromatic explosives. These COPs exhibit high sensitivity and selectivity for nitroaromatic compounds, highlighting their potential in security and environmental monitoring applications (Xiang & Cao, 2012).
Safety and Hazards
4-Bromo-2-nitro-N-phenylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
4-bromo-2-nitro-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRRJVPEFDOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499122 | |
Record name | 4-Bromo-2-nitro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-25-3 | |
Record name | 4-Bromo-2-nitro-N-phenylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-nitro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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